

Spectroscopic Profile of N-(3,4-dimethylphenyl)guanidine: A Technical Guide

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Compound of Interest

Compound Name: N-(3,4-dimethylphenyl)guanidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **N-(3,4-dimethylphenyl)guanidine**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a detailed, predicted spectroscopic profile based on the analysis of its constituent functional groups—the 3,4-dimethylphenyl moiety and the guanidino group—and established principles of NMR, IR, and Mass Spectrometry. This guide is intended to serve as a valuable reference for the identification, characterization, and quality control of **N-(3,4-dimethylphenyl)guanidine** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, IR, and Mass Spectrometry analysis of **N-(3,4-dimethylphenyl)guanidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Data for N-(3,4-dimethylphenyl)guanidine



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.0-7.2	d	1H	Ar-H (H-5)
~6.9	S	1H	Ar-H (H-2)
~6.8	d	1H	Ar-H (H-6)
~5.5-6.5	br s	4H	-NH2 and =NH
2.21	S	3H	Ar-CH3 (at C-3)
2.18	S	3H	Ar-CH3 (at C-4)

Table 2: Predicted 13C NMR Data for N-(3,4-dimethylphenyl)guanidine

Chemical Shift (δ, ppm)	Assignment	
~158-160	C=N (Guanidino)	
~145	Ar-C (C-1)	
~137	Ar-C (C-4)	
~130	Ar-C (C-3)	
~129	Ar-C (C-5)	
~122	Ar-C (C-2)	
~118	Ar-C (C-6)	
19.8	Ar-CH3 (at C-4)	
19.2	Ar-CH3 (at C-3)	

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for N-(3,4-dimethylphenyl)guanidine



Wavenumber (cm-1)	Intensity	Assignment
3400-3100	Strong, Broad	N-H stretching (guanidino group)
3050-3000	Medium	C-H stretching (aromatic)
2980-2850	Medium	C-H stretching (methyl groups)
~1650	Strong	C=N stretching (guanidino group)
~1610, ~1500	Medium-Strong	C=C stretching (aromatic ring)
~1450	Medium	C-H bending (methyl groups)
~1250	Medium	C-N stretching
~815	Strong	C-H out-of-plane bending (1,2,4-trisubstituted benzene)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for N-(3,4-dimethylphenyl)guanidine

m/z	Relative Intensity (%)	Assignment
177	100	[M+H]+ (Molecular Ion)
160	60	[M - NH3]+
134	40	[M - C(NH)(NH2)]+
119	80	[C8H9N]+
91	30	[C7H7]+ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of N-(3,4-dimethylphenyl)guanidine.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of N-(3,4-dimethylphenyl)guanidine.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent is crucial as the amine and imine protons are exchangeable and may not be observed in protic solvents like D2O or CD3OD.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (1H NMR):
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Program: Standard single-pulse experiment.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Temperature: 298 K.
- Instrument Parameters (13C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as 13C has a low natural abundance.
 - Temperature: 298 K.



- · Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d6 at 2.50 ppm for 1H and 39.52 ppm for 13C).
 - Integrate the peaks in the 1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small amount of the solid N-(3,4-dimethylphenyl)guanidine sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000-400 cm-1.
 - Resolution: 4 cm-1.
 - Number of Scans: 16-32.
- Data Processing:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.



Identify and label the major absorption bands.

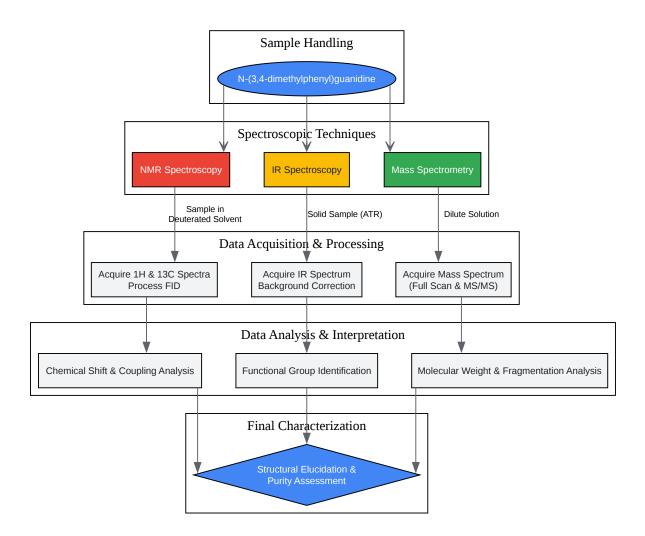
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of N-(3,4-dimethylphenyl)guanidine (approximately 1 mg/mL)
 in a suitable solvent such as methanol or acetonitrile.
 - Further, dilute the stock solution to a final concentration of 1-10 μg/mL.
- Instrument Parameters (Electrospray Ionization ESI):
 - Ionization Mode: Positive ion mode is preferred for the basic guanidino group.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
 - \circ Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 μ L/min.
 - Capillary Voltage: 3-4 kV.
 - Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.
- Data Acquisition and Processing:
 - Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
 - Identify the protonated molecular ion [M+H]+.
 - If fragmentation data is required, perform a tandem MS (MS/MS) experiment by isolating the [M+H]+ ion and subjecting it to collision-induced dissociation (CID).
 - Analyze the resulting fragment ions to aid in structure elucidation.

Visualization of the Spectroscopic Analysis Workflow



The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **N-(3,4-dimethylphenyl)guanidine**.



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Caption: Workflow for the spectroscopic analysis of N-(3,4-dimethylphenyl)guanidine.



Conclusion

This technical guide provides a foundational spectroscopic profile of **N-(3,4-dimethylphenyl)guanidine** based on predicted data. The tabulated chemical shifts, vibrational frequencies, and mass-to-charge ratios, along with the detailed experimental protocols, offer a robust framework for researchers engaged in the synthesis, purification, and characterization of this and structurally related compounds. The provided workflow visualization further clarifies the logical progression of a comprehensive spectroscopic investigation. It is recommended that this predicted data be confirmed with experimental results as they become available.

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